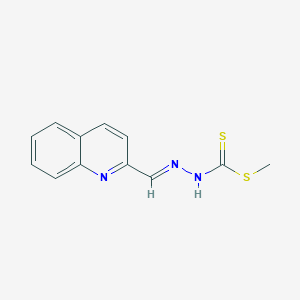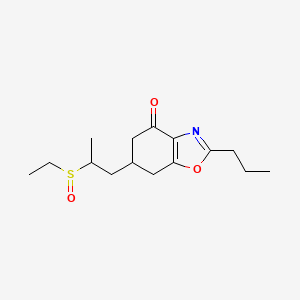
6-(2-ethylsulfinylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a complex organic compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The oxazolone ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted oxazolones .
Applications De Recherche Scientifique
6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfinyl and propyl groups play a crucial role in binding to these targets, modulating their activity. The oxazolone ring structure is essential for the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include other oxazolones with different substituents. For example:
- 6-(2-(Methylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
- 6-(2-(Ethylthio)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
Compared to these compounds, 6-(2-(Ethylsulfinyl)propyl)-2-propyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exhibits unique reactivity and binding properties due to the presence of the ethylsulfinyl group, which can undergo specific oxidation and reduction reactions .
Propriétés
Numéro CAS |
116007-10-4 |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
6-(2-ethylsulfinylpropyl)-2-propyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C15H23NO3S/c1-4-6-14-16-15-12(17)8-11(9-13(15)19-14)7-10(3)20(18)5-2/h10-11H,4-9H2,1-3H3 |
Clé InChI |
NAZWBDBUNHROBT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(O1)CC(CC2=O)CC(C)S(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
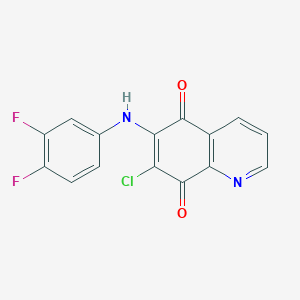
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
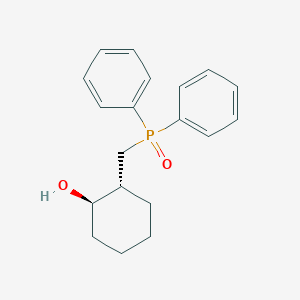
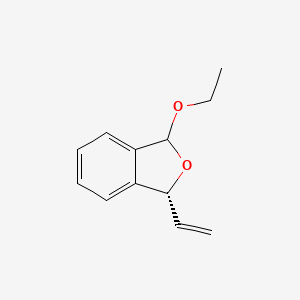
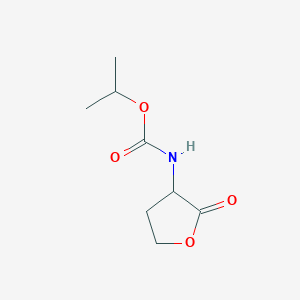
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
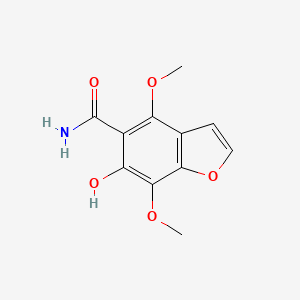
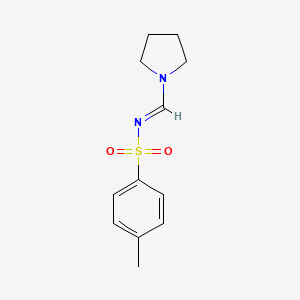
![2-(Aminomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12894767.png)

